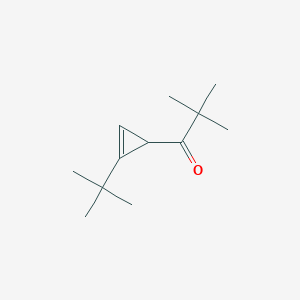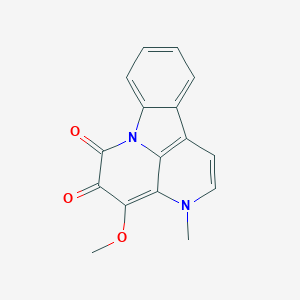
Picrasidine O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picrasidine O is a natural alkaloid compound that is found in the bark of the Picrasma quassioides tree. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including fever, dysentery, and malaria. In recent years, Picrasidine O has gained attention in the scientific community for its potential as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Anticancer Potential
Picrasidine O, along with related compounds from the Picrasma quassioides plant, has shown significant promise in cancer research. Specifically, picrasidine I has demonstrated anticancer effects against oral squamous cell carcinoma. This compound reduces cell viability in a dose-dependent manner and triggers apoptosis in cancer cells through various molecular pathways (Yang et al., 2021). Another study highlighted picrasidine I's ability to induce apoptosis in nasopharyngeal carcinoma cells, emphasizing its potential as a therapeutic agent (Ho et al., 2022).
Neuroprotective and Anti-inflammatory Activities
Picrasidine O and related compounds have also been evaluated for their neuroprotective and anti-inflammatory properties. One study identified picrasidine O as a novel cerebral protective agent, suggesting its potential in treating dementia and related neurological conditions (Sasaki et al., 2016). The anti-inflammatory effects of Picrasma quassioides, the source of picrasidine O, have been studied in the context of allergic asthma and other inflammatory diseases, highlighting its potential in treating airway inflammatory conditions (Shin et al., 2014).
Potential in Metabolic Disease Treatment
Interestingly, picrasidine C, a compound closely related to picrasidine O, was identified as a subtype-selective PPARα agonist, which could have implications in treating metabolic diseases like hyperlipidemia and hypercholesterolemia (Zhao et al., 2016). This indicates the potential of picrasidine O in similar applications, given the common source and structural similarities.
Other Pharmacological Activities
Picrasidine O is part of a broader group of compounds that have demonstrated a range of pharmacological activities. For instance, picrasidine I has shown effects in inhibiting osteoclastogenesis, which could be relevant in treating bone-related disorders like osteoporosis (Kong et al., 2017). Additionally, the broader category of canthinone alkaloids, to which picrasidine O belongs, has been identified as inhibitors of protein tyrosine phosphatase 1B, with implications for diabetes treatment (Sasaki et al., 2015).
Propriétés
Numéro CAS |
101219-63-0 |
|---|---|
Nom du produit |
Picrasidine O |
Formule moléculaire |
C16H12N2O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione |
InChI |
InChI=1S/C16H12N2O3/c1-17-8-7-10-9-5-3-4-6-11(9)18-12(10)13(17)15(21-2)14(19)16(18)20/h3-8H,1-2H3 |
Clé InChI |
HPAUUBGCMSMJQK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC |
SMILES canonique |
CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



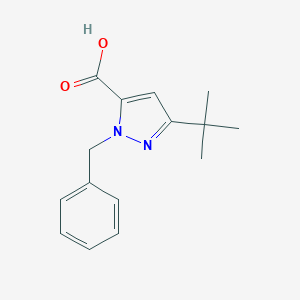
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)
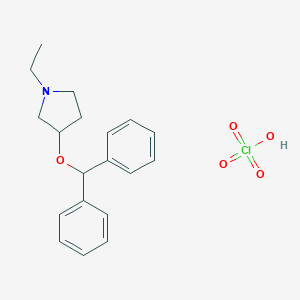
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
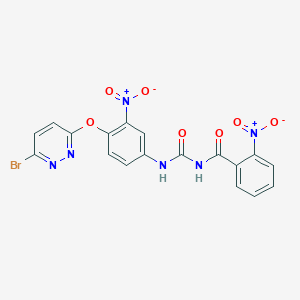
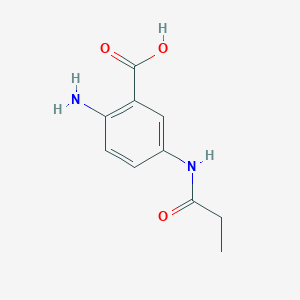
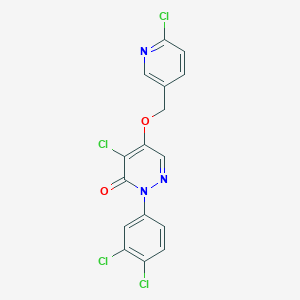
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
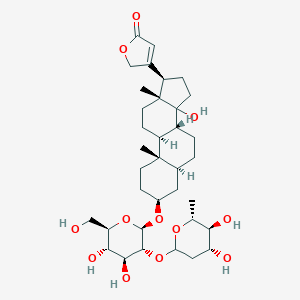

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)

